Fenquizone, also known as 2-phenyl-6-sulfonamido-7-chloro-1,2,3,4-tetrahydro-4-quinazolinone, is a thiazide-like diuretic. [] This classification stems from its similar diuretic effects and presumed site of action within the nephron, specifically the cortical diluting segment. [] While structurally distinct from thiazides, Fenquizone shares their ability to increase urine output by inhibiting sodium reabsorption in the kidneys. []
Fenquizone's primary mechanism of action involves inhibiting sodium reabsorption in the cortical diluting segment of the nephron, similar to thiazide diuretics. [] This action leads to increased excretion of sodium and water, ultimately reducing blood volume and lowering blood pressure. [, ]
Research suggests that Fenquizone's antihypertensive effect might also be linked to its influence on vascular resistance. [] Studies observed a decrease in forearm vascular resistance (FVR) in patients who responded to Fenquizone treatment, indicating a potential vasodilatory effect. []
Furthermore, research indicates that the aldosterone response plays a significant role in Fenquizone's antihypertensive efficacy. [] Individuals who responded well to Fenquizone therapy exhibited a smaller increase in aldosterone levels compared to non-responders, suggesting that the drug's ability to modulate aldosterone levels might contribute to its blood pressure-lowering effects. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2